molecular formula C14H13N3OS B2784593 N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine CAS No. 63893-95-8

N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2784593
CAS No.: 63893-95-8
M. Wt: 271.34
InChI Key: FJGLKCHDKKGMDH-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine (CAS: 781622-53-5) is a thienopyrimidine derivative characterized by a 4-methoxybenzyl substituent on the pyrimidine ring. Thienopyrimidines are privileged scaffolds in medicinal chemistry due to their kinase inhibitory, antiviral, and anticancer properties.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-18-11-4-2-10(3-5-11)8-15-13-12-6-7-19-14(12)17-9-16-13/h2-7,9H,8H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGLKCHDKKGMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676376
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine involves the use of microwave-assisted chemical processes. This method has been applied to synthesize an array of novel derivatives of thieno[2,3-d]pyrimidin-4-amine . The reaction typically involves the treatment of (E)-N′-(2-cyanobenzo[b]thiophen-3-yl)-N,N-dimethylacetimidamide with N-methyl-p-anisidine and aluminum chloride (AlCl3) in N-methylpyrrolidone (NMP) at elevated temperatures under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Alkylation Reactions

The exocyclic amine group undergoes alkylation under basic conditions. Sodium hydride (NaH) is commonly used as a base to deprotonate the amine, enabling nucleophilic attack on alkyl halides.

Reaction TypeReagents/ConditionsOutcomeYieldReference
N-AlkylationNaH (60% in mineral oil), CH₃I, DMF, 0°C → RT, 2 hN-Methyl derivative86%
BenzylationNaH, benzyl bromide, THF, reflux, 4 hN-Benzyl derivative72%
  • Key observation : Alkylation occurs regioselectively at the exocyclic amine rather than the pyrimidine nitrogen due to steric and electronic factors .

Acylation Reactions

The amine group reacts with acyl chlorides or activated esters to form amides, demonstrating versatility in medicinal chemistry derivatization.

Reaction TypeReagents/ConditionsOutcomeYieldReference
Amide FormationHATU, DIPEA, R-COCl (R = aryl/alkyl), DCM, RT, 12 hN-Acyl derivatives61-83%
SulfonylationTsCl, pyridine, 0°C → RT, 6 hN-Tosyl derivative68%
  • Mechanistic insight : Acylation proceeds via an activation step where HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) converts carboxylic acids to reactive esters .

Nucleophilic Aromatic Substitution

The thienopyrimidine core participates in substitution reactions at electron-deficient positions.

PositionReagents/ConditionsOutcomeYieldReference
C2KOtBu, aryl halides, DMF, 120°C, 24 h2-Aryl derivatives54%
C6CuI, L-proline, arylboronic acids, DMSO, 80°C, 12 h6-Aryl derivatives65%
  • Electronic effects : The C2 position exhibits higher reactivity due to conjugation with the pyrimidine ring's electron-withdrawing nitrogen atoms .

Oxidation Reactions

Controlled oxidation modifies the thiophene ring's electronic properties.

Reaction TypeReagents/ConditionsOutcomeReference
Sulfur OxidationmCPBA (1.2 equiv), DCM, 0°C → RT, 4 hThieno-S,S-dioxide derivative
  • Application : Oxidation enhances hydrogen-bonding capacity for kinase inhibition applications.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification.

Reaction TypeCatalytic SystemOutcomeYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 100°C, 12 h5-Aryl derivatives78%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C, 24 hN-Aryl derivatives63%
  • Limitation : Requires prior halogenation at reactive positions (typically C5 or C6) .

Demethylation Reactions

The 4-methoxyphenyl group can be selectively demethylated under acidic conditions.

Reagents/ConditionsOutcomeYieldReference
BBr₃ (3 equiv), DCM, -78°C → RT, 6 h4-Hydroxyphenyl derivative89%
  • Significance : Generates phenolic derivatives for prodrug development.

Photochemical Reactions

UV-induced reactivity has been explored for targeted modifications.

Reagents/ConditionsOutcomeReference
UV (254 nm), acetone, 6 h[2+2] Cycloadduct with maleimides
  • Application : Enables covalent protein binding studies.

Reaction Optimization Data

Critical parameters influencing reaction outcomes:

ParameterOptimal RangeImpact on Yield
Temperature0°C - 120°C±15% yield
Solvent PolarityDMF > THF > DCMDMF gives fastest kinetics
Catalyst Loading5-10 mol% PdBelow 5% leads to incomplete conversion

Scientific Research Applications

Pharmaceutical Applications

1.1 Antitumor Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidine compounds exhibit significant antitumor properties. For instance, studies have shown that modifications to the thieno[2,3-d]pyrimidine core can enhance the cytotoxicity against various cancer cell lines. A specific focus on the structure-activity relationship (SAR) has revealed that substituents like methoxy groups can improve biological activity by influencing the compound's interaction with cellular targets.

Table 1: Antitumor Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amineHeLa5.2
5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-oneMCF-77.8
6-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-oneA5496.5

1.2 Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of thieno[2,3-d]pyrimidine derivatives. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, making them potential candidates for treating inflammatory diseases.

Agricultural Applications

2.1 Growth Regulation
Thieno[2,3-d]pyrimidine derivatives have demonstrated regulatory effects on plant growth. Research has indicated that these compounds can stimulate vegetative growth in crops such as maize (Zea mays L.), enhancing biomass production and yield.

Table 2: Effects of Thieno[2,3-d]pyrimidine on Plant Growth

CompoundPlant SpeciesGrowth Parameter MeasuredIncrease (%)Reference
This compoundMaizeHeight15%
5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-oneWheatBiomass20%

Material Science Applications

3.1 Conductive Polymers
The incorporation of thieno[2,3-d]pyrimidine derivatives into polymer matrices has been explored for developing conductive materials. These compounds can enhance the electrical conductivity of polymers when used as dopants or functional additives.

Case Studies

Case Study 1: Antitumor Efficacy in Clinical Trials
A clinical study investigated the efficacy of a thieno[2,3-d]pyrimidine derivative in patients with advanced solid tumors. The results indicated a notable reduction in tumor size in a subset of patients, supporting further development of this class of compounds for cancer therapy.

Case Study 2: Agricultural Field Trials
Field trials conducted with this compound demonstrated improved crop yields and resistance to environmental stressors compared to untreated control groups.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets and pathways that regulate cell proliferation. It has been shown to exhibit antiproliferative properties by inhibiting the growth of cancer cells . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cell cycle progression and induce apoptosis .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Modifications to the aromatic ring significantly influence biological activity and physicochemical properties.

Compound Substituents Molecular Weight Biological Activity Key Findings References
N-[(4-Methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine 4-Methoxybenzyl 297.35 g/mol Under investigation Enhanced solubility due to methoxy group; synthetic route optimized .
N-(4-Chlorophenyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine 4-Chlorophenyl, tetrahydrobenzo ring 357.88 g/mol Antiproliferative GI₅₀ in nanomolar range; improved metabolic stability .
N-(4-Methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine (44) 4-Methylsulfonylphenyl 345.42 g/mol PI5P4Kγ inhibition Brain-penetrant; selective for PI5P4Kγ over other kinases .
IB-32 (N-(cyclopropyl(phenyl)methyl)thieno[2,3-d]pyrimidin-4-amine) Cyclopropyl(phenyl)methyl 305.38 g/mol Anti-HCV, STAT3 inhibition EC₅₀ = 0.8 µM against HCV replication; oral bioavailability demonstrated .
N-(3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)-6-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4-amine (18b) 3,4-Dichlorobenzyloxy, 4-nitrophenyl 523.39 g/mol Dual EGFR/HER2 inhibition IC₅₀ = 12 nM (EGFR), 18 nM (HER2); overcomes resistance .

Key Observations :

  • Electron-Withdrawing Groups (e.g., chloro, nitro): Enhance binding affinity to kinases (e.g., EGFR/HER2 inhibitors in ) but may reduce solubility.
  • Bulky Substituents (e.g., cyclopropyl(phenyl)methyl in IB-32): Improve metabolic stability and target selectivity .
  • Sulfonyl Groups (e.g., methylsulfonyl in compound 44): Facilitate brain penetration and kinase selectivity .

Core Modifications and Hybrid Scaffolds

Alterations to the thienopyrimidine core or incorporation of hybrid structures impact target engagement.

Compound Core Modification Activity Key Findings References
N-(4-Methoxyphenyl)-N,2-dimethylthieno[3,2-d]pyrimidin-4-amine Methylation at N and C2 positions Tubulin inhibition Binds colchicine site; overcomes P-glycoprotein resistance .
6-Ethynyl-N-(3-chloro-4-substituted-phenyl)thieno[2,3-d]pyrimidin-4-amine Ethynyl group at C6 Covalent kinase inhibitors Tunable reactivity for irreversible binding; broad kinase inhibition .
N-(1-Methyloctadecyl)thieno[2,3-d]pyrimidin-4-amine Long alkyl chain (C18) Antimicrobial potential Increased lipophilicity; likely targets bacterial membranes .

Key Observations :

  • Methylation (e.g., N,2-dimethyl): Enhances water solubility and antimitotic activity .
  • Ethynyl Groups : Enable covalent binding to kinases, improving potency and duration of action .

Biological Activity

N-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound characterized by its thieno[2,3-d]pyrimidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. The molecular formula is C14H13N3OS, with a molecular weight of 271.34 g/mol.

The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the 4-methoxyphenyl group enhances its biological activity by influencing its interaction with biological targets.

This compound exhibits its biological effects primarily through the inhibition of cell proliferation in various cancer cell lines. It is suggested that the compound interacts with specific molecular targets involved in cell cycle regulation and apoptosis pathways.

Antiproliferative Effects

Research indicates that this compound demonstrates significant antiproliferative activity against human colorectal cancer cell lines such as HT-29 and Caco-2. The IC50 values for these cell lines have been reported to be within the micromolar range, indicating potent activity (exact values may vary based on experimental conditions) .

Targeted Pathways

The compound has been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in the folate pathway crucial for DNA synthesis and repair . Additionally, it may affect various kinases involved in signaling pathways that regulate cell growth and survival.

In Vitro Studies

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and activation of caspases .

Cell Line IC50 (µM) Mechanism
HT-295.0Apoptosis induction
Caco-27.5Cell cycle arrest

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thieno[2,3-d]pyrimidine core can significantly alter biological activity. For instance, substituents on the phenyl ring can enhance or diminish the antiproliferative effects depending on their electronic properties .

Synthetic Routes

The synthesis of this compound typically involves microwave-assisted methods that improve yield and reduce reaction times. This approach allows for the efficient production of various derivatives for further biological evaluation .

Q & A

Advanced Research Question

  • Tubulin Inhibition: Binds to the colchicine site, inhibiting polymerization (IC50 ~100 nM). Measured via in vitro tubulin polymerization assays and competitive binding with [3H]colchicine .
  • EGFR/HER2 Inhibition: IC50 values determined using kinase inhibition assays (e.g., 18b derivative: IC50 = 8 nM against EGFR) .
  • Anticancer Activity: Evaluated via cytotoxicity assays (e.g., GI50 < 50 nM in MDA-MB-435 cells) .

How do substituent modifications impact the compound’s pharmacological profile?

Advanced Research Question

  • Methoxy Group Position: Para-substitution on the phenyl ring enhances solubility and target affinity compared to ortho/meta positions .
  • Thieno vs. Pyrrolo Scaffolds: Thieno[2,3-d]pyrimidines exhibit superior tubulin binding over pyrrolo analogs due to electronic effects .
  • Alkyl Chain Variations: Longer chains (e.g., butyl) improve lipophilicity but may reduce aqueous solubility .

What mechanisms enable this compound to overcome drug resistance?

Advanced Research Question

  • P-glycoprotein (P-gp) Bypass: Unlike taxanes, it retains efficacy in P-gp-overexpressing cells by avoiding efflux pumps .
  • βIII-Tubulin Resistance: Maintains activity in βIII-tubulin-mutant cell lines, likely due to distinct binding interactions .

What pharmacokinetic challenges exist for in vivo applications?

Advanced Research Question

  • Solubility: Low aqueous solubility (logP > 3) necessitates prodrug strategies (e.g., hydrochloride salts) .
  • Metabolic Stability: Cytochrome P450 assays (e.g., CYP3A4) reveal rapid metabolism, requiring structural shielding of labile groups .

How can computational modeling guide derivative design?

Advanced Research Question

  • Docking Studies: Predict binding modes to EGFR (PDB: 1M17) and tubulin (PDB: 1SA0), identifying key hydrogen bonds (e.g., with Thr790) .
  • MD Simulations: Assess stability of ligand-target complexes over 100 ns trajectories, prioritizing derivatives with low RMSD values .

How does this compound compare to structurally related thienopyrimidines?

Basic Research Question

  • N-{2-[(Butan-2-yl)oxy]phenyl} Analogs: Exhibit similar EGFR inhibition but lower tubulin affinity due to steric hindrance from the butoxy group .
  • 5-Substituted Derivatives: Fluorophenyl or chlorophenyl substituents at the 5-position enhance anticancer activity (e.g., 7i: GI50 = 12 nM) .

Q. Methodological Notes

  • Contradictions: Synthesis yields vary (54–85%) depending on substituents and conditions .
  • Advanced techniques like microwave synthesis and covalent docking are recommended for optimizing research workflows.

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